molecular formula C26H25N3O3 B6507896 2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3-methylphenyl)acetamide CAS No. 932358-32-2

2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B6507896
CAS No.: 932358-32-2
M. Wt: 427.5 g/mol
InChI Key: YLDGULICGGIAEQ-UHFFFAOYSA-N
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Description

The compound 2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3-methylphenyl)acetamide features a quinolin-2-one core substituted with a methoxy group at position 7, a phenylaminomethyl group at position 3, and an N-(3-methylphenyl)acetamide side chain.

Properties

IUPAC Name

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c1-18-7-6-10-22(13-18)28-25(30)17-29-24-15-23(32-2)12-11-19(24)14-20(26(29)31)16-27-21-8-4-3-5-9-21/h3-15,27H,16-17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDGULICGGIAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Their Features

Table 1: Structural and Functional Comparison
Compound Name/ID Core Structure Key Substituents Biological Target/Activity Synthesis Highlights References
Target Compound Quinolin-2-one 7-methoxy, 3-[(phenylamino)methyl], N-(3-methylphenyl)acetamide Not explicitly stated Likely involves condensation and acetylation steps (inferred from analogs)
2-[7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxoquinolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide () Quinolin-2-one 7-methoxy, 3-[(4-methylphenylamino)methyl], N-(3-CF3-phenyl)acetamide Not specified Similar scaffold; trifluoromethyl group enhances lipophilicity and metabolic stability
N-Alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamides () Quinoxaline 3-phenyl, thione/sulfanyl group Enzyme inhibition via stabilizing inactive conformations Chloroquinoxaline + dithiocarbamate salt; ZnCl2 catalysis
Substituted Aryl Benzylamines () Benzylamine Chlorophenoxy, acetamide 17β-Hydroxysteroid dehydrogenase (17β-HSD) inhibitors Reductive amination, acetylation; IC50 values in nM range
Morpholin-2-one Acetamides () Morpholinone 4-acetyl/4-methylsulfonyl, N-(4-isopropylphenyl) Not specified Acetylation of morpholinone intermediates; yields 58–78%
Melatonin Derivatives () Indole-triazole hybrids 5-methoxyindole, acetamide Potential CNS activity Alkylation/condensation with thiadiazoles or tetrazoles

Key Differences and Implications

Substituent Effects: The 3-methylphenyl group in the target compound may reduce steric hindrance compared to the 3-trifluoromethylphenyl analog (), which introduces strong electron-withdrawing effects and higher lipophilicity . Chlorophenoxy groups in aryl benzylamines () enhance selectivity for 17β-HSD, a key target in hormone-dependent cancers .

Synthetic Complexity: The target compound’s synthesis likely parallels methods in (quinoxaline thiones) and (morpholinone acetylation), but the absence of sulfur or morpholine rings simplifies its preparation.

The acetamide moiety is critical for hydrogen bonding in active sites .

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